molecular formula C23H23N3O3S2 B15031990 2-({2-(4-Methylphenyl)-2-oxo-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-({2-(4-Methylphenyl)-2-oxo-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B15031990
M. Wt: 453.6 g/mol
InChI Key: CEFUVXCUBLZMJC-UHFFFAOYSA-N
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Description

2-{[2-(4-METHYLPHENYL)-2-OXO-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzothiophene core, a thiophene ring, and a formamido group

Preparation Methods

The synthesis of 2-{[2-(4-METHYLPHENYL)-2-OXO-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Formamido Group: This step often involves the use of formamide or its derivatives under specific reaction conditions.

    Attachment of the 4-Methylphenyl Group: This can be done through various coupling reactions, such as Suzuki-Miyaura coupling.

    Final Assembly: The final step involves the coupling of the intermediate products to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-{[2-(4-METHYLPHENYL)-2-OXO-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene and benzothiophene rings, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Materials Science: The compound’s properties make it a candidate for use in organic electronics and other advanced materials.

    Biological Studies: It can be used as a probe or tool in biological research to study various biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of 2-{[2-(4-METHYLPHENYL)-2-OXO-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-{[2-(4-METHYLPHENYL)-2-OXO-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE include other benzothiophene derivatives and thiophene-containing compounds These compounds share structural similarities but may differ in their specific functional groups and overall properties

Properties

Molecular Formula

C23H23N3O3S2

Molecular Weight

453.6 g/mol

IUPAC Name

2-[[2-(4-methylphenyl)-2-oxo-1-(thiophene-2-carbonylamino)ethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C23H23N3O3S2/c1-13-8-10-14(11-9-13)19(27)21(25-22(29)17-7-4-12-30-17)26-23-18(20(24)28)15-5-2-3-6-16(15)31-23/h4,7-12,21,26H,2-3,5-6H2,1H3,(H2,24,28)(H,25,29)

InChI Key

CEFUVXCUBLZMJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(NC2=C(C3=C(S2)CCCC3)C(=O)N)NC(=O)C4=CC=CS4

Origin of Product

United States

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